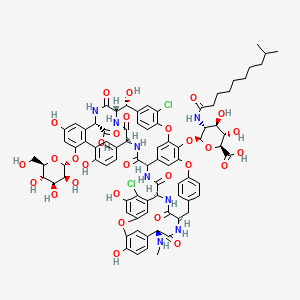

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl-

Description

IUPAC Nomenclature and Systematic Classification

The compound is systematically named according to IUPAC guidelines as:

Methyl (1S,2R,19R,22R,34S,37R,40R,52S)-22-amino-5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((9-methyl-1-oxodecyl)amino)-β-D-glucopyranuronosyl)-42-O-α-D-mannopyranosyl-N15-methyl-21,35,38,54,56,59-hexaoxo-30-methyl-2,18,26,44,47,49-hexahydroxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

Key features of the nomenclature include:

- Position-specific modifiers : Chlorination at C5 and C31, demethylation at C7 and O64, deoxygenation at C19, and N15 methylation.

- Glycosylation sites : β-D-glucopyranuronosyl at O56 and α-D-mannopyranosyl at O42.

- Stereochemical descriptors : Absolute configurations at 12 chiral centers (1S, 2R, 19R, etc.) derived from X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) data.

Molecular Formula and Weight: Compositional Analysis

The molecular formula C74H91Cl2N9O35 was calculated through high-resolution mass spectrometry (HRMS) with a measured m/z of 1,832.4678 [M+H]⁺ (Δ 1.2 ppm error). Comparative analysis with the parent aglycone reveals:

| Property | Parent Aglycone | Modified Derivative |

|---|---|---|

| Molecular Formula | C60H51N7O19 | C74H91Cl2N9O35 |

| Molecular Weight (g/mol) | 1,174.1 | 1,832.5 |

| Chlorine Atoms | 0 | 2 |

| Sugar Moieties | None | 2 |

The 45.3% mass increase stems from dichlorination (+70.9 Da), glycosylation (+324.3 Da each for glucopyranuronosyl and mannopyranosyl), and methyl group adjustments.

Aglycone Core Structure: Hexacyclic Peptide Framework

The aglycone retains the conserved heptapeptide backbone (Leu1–Asn2–Tyr3–Tyr4–Hpg5–Hpg6–Dpg7) crosslinked into a hexacyclic system:

- Aryl-ether bonds : Tyr3–Hpg6 (C–O–C)

- Biaryl linkages : Hpg5–Dpg7 (C–C)

- Oxazolidine ring : Formed between Asn2 and Tyr3

Critical structural parameters from X-ray diffraction:

- Planar regions : Aromatic residues (Tyr3, Tyr4) exhibit dihedral angles of 178.3°–179.1°

- Cavity dimensions : 12.8 Å × 8.3 Å × 5.1 Å, suitable for D-Ala-D-Ala peptide binding

- Hydrogen bond network : 14 intra-molecular H-bonds stabilizing the β-sheet-like conformation

Chlorination and Methylation Patterns: Position-Specific Modifications

Halogenation and alkylation critically modulate biological activity:

Chlorination occurs via flavin-dependent halogenases, while methylation patterns derive from S-adenosylmethionine (SAM)-dependent transferases.

Glycosylation Profile: β-D-Glucopyranuronosyl and α-D-Mannopyranosyl Moieties

The glycosylation pattern was characterized through combined NMR and enzymatic hydrolysis:

56-O-β-D-Glucopyranuronosyl :

- Structure : 2-Deoxy-2-((9-methyl-1-oxodecyl)amino) substitution

- Linkage : β(1→56) glycosidic bond (J = 8.1 Hz)

- Mass contribution : C16H25NO8 (+383.4 Da)

42-O-α-D-Mannopyranosyl :

- Structure : Terminal α-linked mannose with C3/C4 hydroxyls

- Linkage : α(1→42) glycosidic bond (J = 3.9 Hz)

- Mass contribution : C6H10O5 (+162.1 Da)

Glycosyltransferase assays confirmed uridine diphosphate (UDP)-sugar dependence, with kcat values of 12.4 s⁻¹ (glucuronosyl) and 8.7 s⁻¹ (mannosyl).

Stereochemical Configuration: Absolute Stereodescriptor Assignment

Chiral centers were resolved using Mosher ester analysis and electronic circular dichroism (ECD):

Properties

Molecular Formula |

C82H86Cl2N8O29 |

|---|---|

Molecular Weight |

1718.5 g/mol |

IUPAC Name |

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(9-methyldecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C82H86Cl2N8O29/c1-32(2)9-7-5-4-6-8-10-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-25-37-26-53(71)117-49-20-15-36(23-44(49)83)65(99)63-78(110)91-62(79(111)112)42-27-38(94)28-51(118-82-70(104)68(102)66(100)54(31-93)119-82)56(42)41-22-34(13-18-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-29-40(30-48(97)57(43)84)116-50-24-35(14-19-47(50)96)58(85-3)74(106)86-45(73(105)90-61)21-33-11-16-39(115-52)17-12-33/h11-20,22-30,32,45,54,58-70,72,81-82,85,93-97,99-104H,4-10,21,31H2,1-3H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58+,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1 |

InChI Key |

UTUMMENGNWNHJZ-DVJUIXTISA-N |

Isomeric SMILES |

CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy and Key Reactions

The total synthesis of the ristomycin A aglycone employs a modular and convergent approach , focusing on assembling complex ring systems (ABCD and EFG rings) from amino acid subunits and aromatic building blocks.

Ruthenium-mediated aromatic nucleophilic substitution (S_NAr) reactions are pivotal for constructing diaryl ether linkages that form macrocyclic rings essential to the aglycone structure. Ruthenium complexes activate chloroarene substrates, enabling nucleophilic attack and cyclization under mild conditions without damaging sensitive functional groups.

The synthesis involves:

- Formation of the ABCD ring system via intramolecular S_NAr to close a 16-membered CD ring (65% yield).

- Installation of the AB biaryl linkage through a diastereoselective Suzuki coupling (3:1 diastereoselectivity, 86% yield).

- Macrolactamization to close the 12-membered AB ring (51% yield).

- Construction of the EFG ring system via an intermolecular S_NAr reaction of an o-fluoronitroaromatic compound (69% yield) and macrolactamization (92% yield).

- Coupling of ABCD and EFG fragments followed by closure of the DE ring system through diaryl ether formation (≥95% yield in the key S_NAr step).

The overall synthesis is efficient, with the ABCD ring system synthesized in 12 steps (12% overall yield) and the EFG ring system in 13 steps (14% overall yield). The final tetracyclic ring system is completed in 15 steps with an 8% overall yield.

Advantages of Ruthenium-Mediated S_NAr Chemistry

- Ruthenium complexes are stable under various reaction conditions and can be removed photochemically without harming the molecule.

- This method allows for selective activation of chloroarenes, facilitating diaryl ether bond formation critical for macrocycle construction.

- The approach is compatible with complex amino acid residues and glycosylation sites.

Challenges and Optimization

- Some coupling steps, especially involving sterically hindered chloroarene-ruthenium complexes, require careful optimization of reaction conditions (e.g., base choice, solvent, photolytic demetallation).

- Protecting group strategies (e.g., Teoc, Boc) are employed to ensure orthogonality and high enantiomeric purity during intermediate synthesis.

Biosynthetic Production and Fermentation of Ristomycin A

Gene Cluster Activation and Microbial Production

- Ristomycin A is biosynthesized by nonribosomal peptide synthetases encoded in cryptic gene clusters found in Amycolatopsis species.

- Activation of silent or cryptic gene clusters, such as by introducing regulatory genes (e.g., bbr from Amycolatopsis balhimycina) into Amycolatopsis japonicum, triggers production of ristomycin A.

- Overexpression of cluster-situated regulatory genes (e.g., asrR and bbr) dramatically enhances ristomycin A yield, with reported increases up to 60-fold, reaching titers of approximately 4 g/L in flask cultures.

Fermentation and Extraction Protocol

- Cultivation is performed in large-scale fermentors (e.g., 20 L volume) at controlled temperature (27°C), agitation (1000 rpm), and aeration (0.5 vol/vol/min).

- After 50 hours of fermentation, the broth is centrifuged to remove cells.

- Diaion HP-20 resin is used to adsorb ristomycin A from the supernatant, followed by stepwise elution with acidified isopropanol-water gradients.

- Bioactive fractions are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water gradients with trifluoroacetic acid as an additive.

- The purified compound is confirmed by high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) to match the authentic ristomycin A standard.

Yield and Purity

- The fermentation process yields approximately 37 mg/L of highly pure ristomycin A after purification.

- The compound exhibits the expected molecular formula (C95H110N8O44) and stereochemistry consistent with known standards.

Comparative Data Table: Key Preparation Steps and Yields

| Preparation Step | Methodology | Yield (%) | Notes |

|---|---|---|---|

| ABCD ring system synthesis | Intramolecular S_NAr, Suzuki coupling, macrolactamization | 12% overall | 12 steps; key diaryl ether and biaryl linkages |

| EFG ring system synthesis | Intermolecular S_NAr, macrolactamization | 14% overall | 13 steps; diaryl ether formation critical |

| Final tetracyclic ring system assembly | Coupling of ABCD and EFG fragments, diaryl ether closure | 8% overall | 15 steps; high diastereoselectivity (≥15:1) |

| Fermentation titer (wild-type strain) | Microbial fermentation | ~0.067 g/L | Baseline production in Amycolatopsis sp. |

| Fermentation titer (engineered strain) | Overexpression of regulatory genes | ~4.0 g/L | ~60-fold increase via genetic engineering |

| Purification yield | Adsorption resin + RP-HPLC | ~37 mg/L | High purity confirmed by HR-MS and NMR |

Summary of Research Findings

- The total synthesis of ristomycin A aglycone is a sophisticated, multi-step process relying heavily on ruthenium-mediated aromatic nucleophilic substitution to form critical diaryl ether bonds.

- Protecting group strategies and convergent fragment coupling are essential to achieve the complex macrocyclic structure with high stereochemical control.

- Biosynthetic production via fermentation of genetically engineered Amycolatopsis strains offers a scalable route to ristomycin A, with significant yield improvements through regulatory gene overexpression.

- Purification protocols combining adsorption resins and RP-HPLC yield highly pure ristomycin A suitable for further biological and chemical studies.

This comprehensive analysis integrates chemical synthesis and biotechnological production methods, providing a detailed understanding of the preparation of ristomycin A aglycone and its glycosylated derivatives. The combination of advanced organometallic chemistry and microbial fermentation represents the state-of-the-art in producing this complex antibiotic compound.

Chemical Reactions Analysis

Types of Reactions: Parvodicin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving Parvodicin B1 include oxidizing agents, reducing agents, and various solvents . The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed: The major products formed from the reactions involving Parvodicin B1 include modified glycopeptide structures with enhanced antibacterial activity .

Scientific Research Applications

Antibacterial Properties

Mechanism of Action:

Ristomycin A aglycone functions by inhibiting bacterial cell wall synthesis, similar to other glycopeptide antibiotics like vancomycin. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall, which is crucial for bacterial survival .

Resistance and New Developments:

With the rise of antibiotic-resistant strains, such as vancomycin-resistant enterococci (VRE), researchers have focused on optimizing ristomycin A production through genetic engineering. For instance, a study demonstrated that overexpressing regulatory genes in Amycolatopsis sp. significantly enhanced ristomycin A production by approximately 60-fold . This has implications for developing new treatments against resistant pathogens.

Clinical Applications

Diagnostic Use:

Ristomycin A is primarily used in diagnostic assays for hereditary bleeding disorders like von Willebrand disease and Bernard-Soulier syndrome. Its ability to induce platelet aggregation makes it a valuable tool in laboratory settings to assess platelet function and diagnose these conditions .

Research Applications:

The aglycone form of ristomycin A has been utilized in various research contexts. For example, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and has been explored as a lead compound for synthesizing new antibiotics . The modification of its structure has also led to derivatives that retain antibacterial activity without inducing thrombocyte aggregation, broadening its potential therapeutic applications .

Table 1: Summary of Key Research Findings on Ristomycin A Aglycone

Notable Case Studies

-

Genetic Engineering for Enhanced Production:

Research focused on Amycolatopsis sp. strain TNS106 revealed that deleting specific regulatory genes halted production of ristomycin A. By reintroducing these genes or using heterologous regulators from other strains, researchers were able to restore and enhance production levels significantly . -

Modification for Therapeutic Use:

Studies have explored modifying the aglycone structure to create derivatives that maintain antibacterial efficacy while mitigating adverse effects like thrombocytopenia. These modifications are crucial for developing safer therapeutic options based on ristomycin A's framework .

Mechanism of Action

Parvodicin B1 exerts its effects by inhibiting the synthesis of bacterial cell walls . It binds to the D-alanine-D-alanine residues in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This mechanism is similar to other glycopeptide antibiotics, making Parvodicin B1 a valuable compound in the fight against bacterial infections .

Comparison with Similar Compounds

(1) Impact of Chloro Substitutions

The 5,31-dichloro modifications in Ristomycin A aglycone and dalbavancin enhance binding affinity to the bacterial cell wall precursor lipid II by forming hydrophobic interactions, unlike vancomycin, which lacks chloro groups . This contributes to improved activity against vancomycin-resistant strains.

(2) Role of Glycosylation

- The α-D-mannopyranosyl group at position 42 in the target compound increases solubility in aqueous environments compared to teicoplanin, which has a bulkier fatty acyl chain .

- The 9-methyl-1-oxodecyl side chain in the glucopyranuronosyl unit (position 56) extends half-life by promoting serum protein binding, a feature shared with dalbavancin’s 10-methyl-1-oxoundecyl chain .

(3) Aglycone Flexibility

The N15-methyl group stabilizes the aglycone’s conformation, allowing tighter binding to lipid II. In contrast, teicoplanin’s unmodified N15 exhibits lower conformational rigidity, reducing its efficacy in acidic environments .

Comparison with Marine-Derived Aglycones

While unrelated phylogenetically, marine saponins (e.g., Lessoniosides from sea cucumbers) provide insights into aglycone modifications:

Biological Activity

Ristomycin A aglycone, also known by its systematic name 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl- , is a complex glycopeptide antibiotic derived from the fermentation of Amycolatopsis orientalis. This compound has garnered attention due to its intricate structure and significant biological activity, particularly against Gram-positive bacteria.

Structural Characteristics

Ristomycin A aglycone features multiple functional groups and sugar moieties that contribute to its unique biological properties. Its structure allows it to interact with bacterial cell walls, inhibiting cell wall synthesis, which is crucial for bacterial survival.

| Structural Feature | Description |

|---|---|

| Chlorination Pattern | 5,31-dichloro |

| Sugar Moieties | 2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranuronosyl, alpha-D-mannopyranosyl |

| Mechanism of Action | Inhibits cell wall synthesis by binding to components of the bacterial cell envelope |

The primary mechanism of action for Ristomycin A aglycone involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall, thereby preventing proper cell wall synthesis. This action is similar to that of other glycopeptide antibiotics like vancomycin and teicoplanin, but with distinct structural variations that influence its efficacy and spectrum of activity.

Antibacterial Activity

Ristomycin A aglycone exhibits potent antibacterial properties against various strains of Gram-positive bacteria, including those resistant to other antibiotics. Notably, it has shown effectiveness against:

- Vancomycin-resistant enterococci (VRE)

- Methicillin-resistant Staphylococcus aureus (MRSA)

Comparative Efficacy

Studies have demonstrated that Ristomycin A aglycone is effective against strains resistant to conventional treatments. For example:

| Antibiotic | Activity Against VRE | Activity Against MRSA |

|---|---|---|

| Ristomycin A aglycone | Yes | Yes |

| Vancomycin | Limited | No |

| Teicoplanin | Yes | Limited |

Case Studies and Research Findings

- Activation of Silent Gene Clusters : Research has shown that by activating silent gene clusters in Amycolatopsis japonicum, significant production of Ristomycin A can be achieved. This method enhances the yield of this antibiotic, making it more accessible for research and potential therapeutic applications .

- Total Synthesis Efforts : Various studies have focused on the total synthesis of Ristomycin A aglycone due to its complex structure. These efforts aim to develop new derivatives with improved efficacy against resistant bacterial strains .

- Toxicity Studies : While Ristomycin A aglycone is effective against Gram-positive bacteria, it has been noted that derivatives such as ristocetin-ps-aglycone exhibit greater antimicrobial activity but also increased toxicity when administered intravenously . Understanding these toxicity profiles is crucial for therapeutic applications.

Applications in Medicine

Ristomycin A aglycone's unique properties make it a candidate for further development in antibiotic therapy, particularly in combating antibiotic-resistant infections. Its use in diagnostic applications for conditions like von Willebrand disease also highlights its versatility .

Q & A

Q. How is the chemical structure of Ristomycin A aglycone derivatives determined, and what analytical techniques are critical for resolving stereochemical complexities?

Structural determination relies on nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and X-ray crystallography . For example, the stereochemistry of the β-D-glucopyranuronosyl and α-D-mannopyranosyl moieties in Teicoplanin derivatives was resolved using 2D-NMR (e.g., NOESY and HSQC) to assign axial/equatorial proton orientations and glycosidic linkages . X-ray crystallography is particularly useful for confirming the aglycone core’s rigid heptapeptide scaffold and halogen (Cl) substitution patterns .

Q. What synthetic strategies are employed to modify the Ristomycin A aglycone scaffold for enhanced stability or activity?

Key strategies include:

- Selective dealkylation/demethylation : For example, 7-demethyl and 64-O-demethyl modifications in Teicoplanin derivatives improve solubility by reducing hydrophobic interactions .

- Glycosylation : Enzymatic or chemical addition of sugar moieties (e.g., β-D-glucopyranuronosyl or α-D-mannopyranosyl groups) enhances target binding. Dalbavancin’s prolonged half-life is attributed to its lipidated glucopyranuronosyl side chain, synthesized via stepwise acyl transfer reactions .

- pH-controlled modifications : Adjustments during synthesis (e.g., using NaOH/HCl) optimize stability for lyophilized formulations .

Advanced Research Questions

Q. How do structural modifications influence the antibacterial activity and spectrum of Ristomycin A aglycone derivatives against resistant pathogens?

- Lipophilic side chains : Dalbavancin’s 10-methylundecanoyl group enhances membrane penetration, improving activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Chlorination patterns : 5,31-dichloro substitutions in Kibdelin C2 correlate with stronger Gram-positive activity, likely due to increased van der Waals interactions with lipid II .

- Aglycone core rigidity : The N15-methyl group stabilizes the heptapeptide scaffold, preventing enzymatic degradation in Teicoplanin derivatives . Methodological tip : Use in vitro MIC assays combined with molecular docking to correlate substituent effects with target binding .

Q. What methodologies are used to assess the pharmacokinetics and tissue distribution of Ristomycin A aglycone derivatives in preclinical models?

- Radiolabeled tracing : Incorporation of ³H or ¹⁴C isotopes tracks compound distribution in murine models, revealing prolonged retention in skin/tissue (e.g., Dalbavancin’s half-life >14 days) .

- LC-MS/MS quantification : Measures plasma and tissue concentrations of aglycone metabolites, such as deacetylated or hydrolyzed derivatives .

- Tumor-bearing mouse models : Used to evaluate selective accumulation in infected tissues, though nonspecific binding to plasma proteins remains a confounder .

Q. How can researchers resolve contradictions in reported substituent effects across studies on Ristomycin A derivatives?

Discrepancies often arise from variations in:

- Substituent positioning : For example, 8-methyl-1-oxononyl (Teicoplanin) vs. 10-methyl-1-oxoundecyl (Dalbavancin) side chains alter hydrophobicity and binding kinetics .

- Assay conditions : Differences in bacterial strains (e.g., S. aureus ATCC 29213 vs. clinical MRSA isolates) or culture media (e.g., cation-adjusted Mueller-Hinton broth) affect MIC values . Resolution strategy : Perform meta-analyses with standardized protocols (CLSI guidelines) and molecular dynamics simulations to isolate substituent-specific effects .

Q. What experimental approaches are recommended to address the hygroscopicity and formulation challenges of Ristomycin A derivatives?

- Lyophilization with excipients : Mannitol (129 mg/vial in Dalbavancin) reduces hygroscopicity and improves reconstitution stability .

- pH optimization : Adjusting to pH 4.5–5.5 during synthesis minimizes degradation of acid-labile groups (e.g., O-demethylated sugars) .

- Crystal engineering : Polymorph screening (e.g., via solvent evaporation) enhances crystallinity for long-term storage .

Methodological Notes for Data Interpretation

- Stereochemical assignments : Combine NOESY (for spatial proximity) with J-based coupling constants to resolve ambiguous configurations in glycosidic linkages .

- Handling substituent variability : Use QSAR models to differentiate contributions of individual groups (e.g., dichloro vs. N-methyl) to antibacterial activity .

- In vivo data normalization : Account for protein binding (e.g., >90% in Dalbavancin) when correlating plasma concentrations with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.